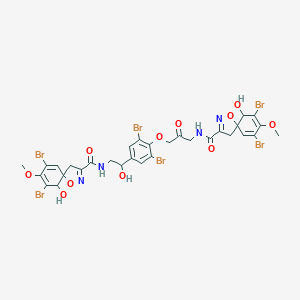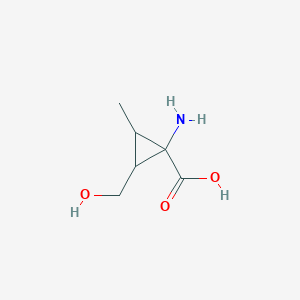
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid, commonly known as AMCHA, is a cyclic amino acid that has gained significant attention in scientific research due to its unique structure and properties. AMCHA is a non-proteinogenic amino acid and is not found naturally in organisms. It was first synthesized in 1976 by T. Mukaiyama and his colleagues. Since then, AMCHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
作用機序
The mechanism of action of AMCHA is not fully understood. However, it is believed that AMCHA derivatives act as inhibitors of certain enzymes, such as proteases and kinases, which are involved in various biological processes. AMCHA derivatives have also been shown to interact with specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity.
生化学的および生理学的効果
AMCHA derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that AMCHA derivatives can inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. In vivo studies have shown that AMCHA derivatives can modulate the activity of specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity. AMCHA derivatives have also been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
AMCHA derivatives have several advantages for use in laboratory experiments. They are easy to synthesize and can be modified to suit specific experimental needs. AMCHA derivatives are also stable under a wide range of experimental conditions, making them suitable for use in various assays. However, the limitations of AMCHA derivatives include their low solubility in water and their potential toxicity at high concentrations.
将来の方向性
The potential applications of AMCHA derivatives are vast, and there are several future directions for research in this field. One area of interest is the development of AMCHA derivatives as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is the use of AMCHA derivatives as chiral auxiliaries for the synthesis of complex organic molecules. Additionally, the elucidation of the mechanism of action of AMCHA derivatives and their interactions with specific receptors and enzymes is an area of ongoing research.
合成法
The synthesis of AMCHA involves several steps, including the preparation of the starting materials, cyclization, and subsequent functionalization. The most commonly used method for the synthesis of AMCHA is the Mukaiyama aldol reaction. In this method, the starting materials, which are aldehydes and ketones, are treated with a Lewis acid catalyst, such as titanium tetrachloride, to form an aldol adduct. The adduct is then treated with a base to induce cyclization, resulting in the formation of the cyclopropane ring. The final step involves the functionalization of the cyclopropane ring to form the desired AMCHA derivative.
科学的研究の応用
AMCHA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, AMCHA derivatives have been investigated as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, AMCHA has been used as a building block for the synthesis of peptides and proteins with unique properties. In biotechnology, AMCHA has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
特性
CAS番号 |
146400-24-0 |
|---|---|
製品名 |
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
1-amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)6(3,7)5(9)10/h3-4,8H,2,7H2,1H3,(H,9,10) |
InChIキー |
JBPDTMXRPMVEOJ-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)CO |
正規SMILES |
CC1C(C1(C(=O)O)N)CO |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




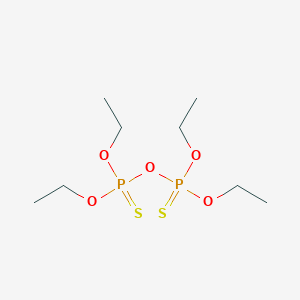
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
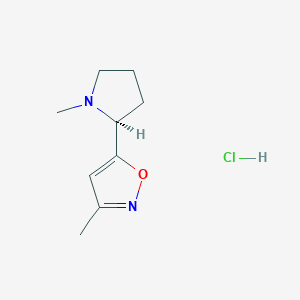
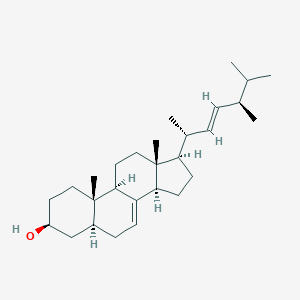
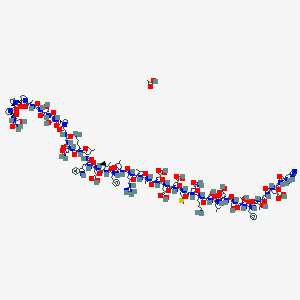
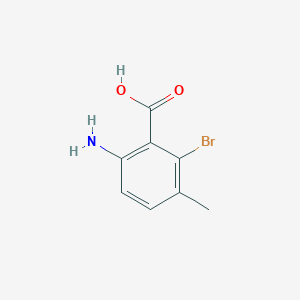
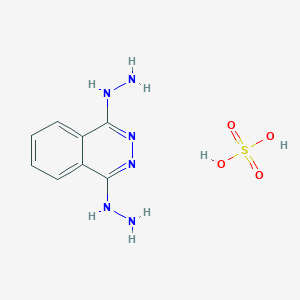
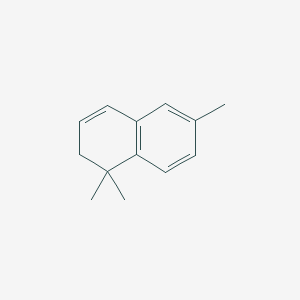
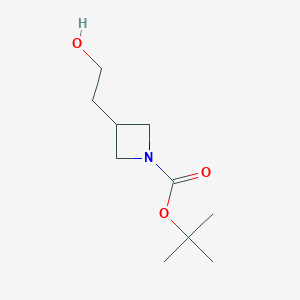
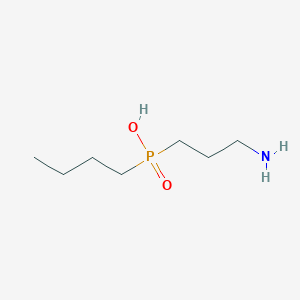
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
